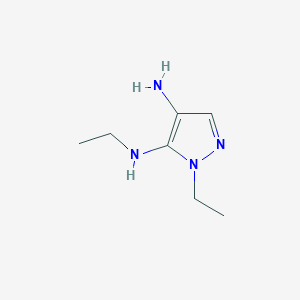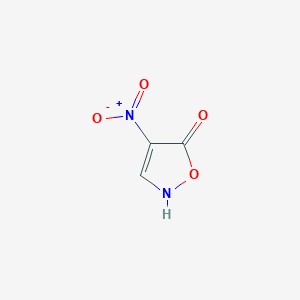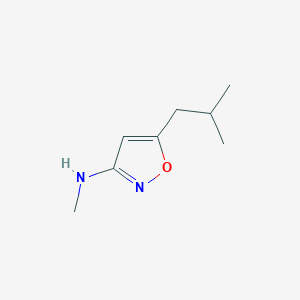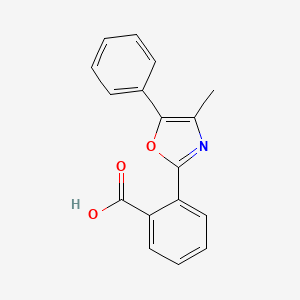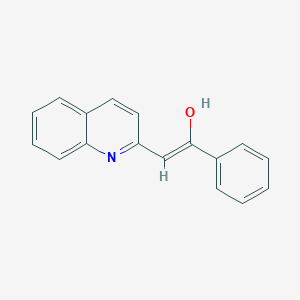
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a phenyl group and a quinoline moiety linked through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of quinoline-2-carbaldehyde with acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or quinoline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinoline or phenyl derivatives.
Scientific Research Applications
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline moiety is known to intercalate with DNA, which could explain its potential anticancer activity. Additionally, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: can be compared with other quinoline derivatives, such as:
Quinoline-2-carbaldehyde: A precursor in the synthesis of this compound.
2-Phenylquinoline: A structurally similar compound with different functional groups.
Quinoline-2-carboxylic acid: An oxidation product of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(Z)-1-phenyl-2-quinolin-2-ylethenol |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H/b17-12- |
InChI Key |
CPNCDRMJYWQPSF-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3C=C2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
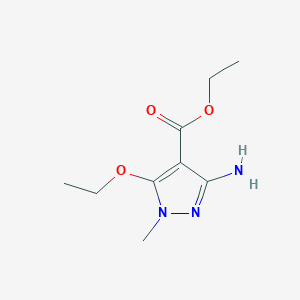

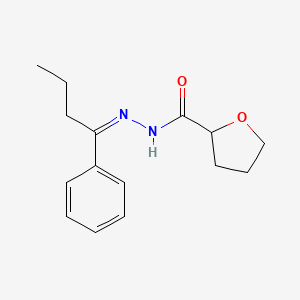
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
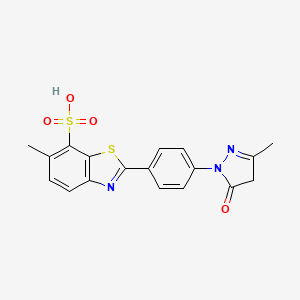
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
